

# "Ethyl 4-(1,2,4-triazol-1-yl)benzoate" physical and chemical properties

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## Compound of Interest

Compound Name: Ethyl 4-(1,2,4-triazol-1-yl)benzoate

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## An In-depth Technical Guide to Ethyl 4-(1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is a heterocyclic organic compound featuring a benzoate functional group substituted with a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a key component in a wide array of therapeutic agents.<sup>[1]</sup> Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate**, available experimental data, and insights into its potential mechanisms of action based on the activities of structurally related compounds.

### Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is presented below. It is important to note that while some data for the specific compound is

available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data for the title compound.

Property	Value	Source/Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	[3]
Molecular Weight	217.2 g/mol	[3]
CAS Number	143426-48-6	[3]
Purity	≥95% (Commercially available)	[3]
Storage	Room temperature	[3]
Melting Point	No specific data available. A related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, has a melting point of 173 °C (446 K).[1]	N/A
Boiling Point	No specific data available.	N/A
Solubility	No specific quantitative data available. Generally, compounds of this class are soluble in organic solvents.	N/A

## Experimental Protocols

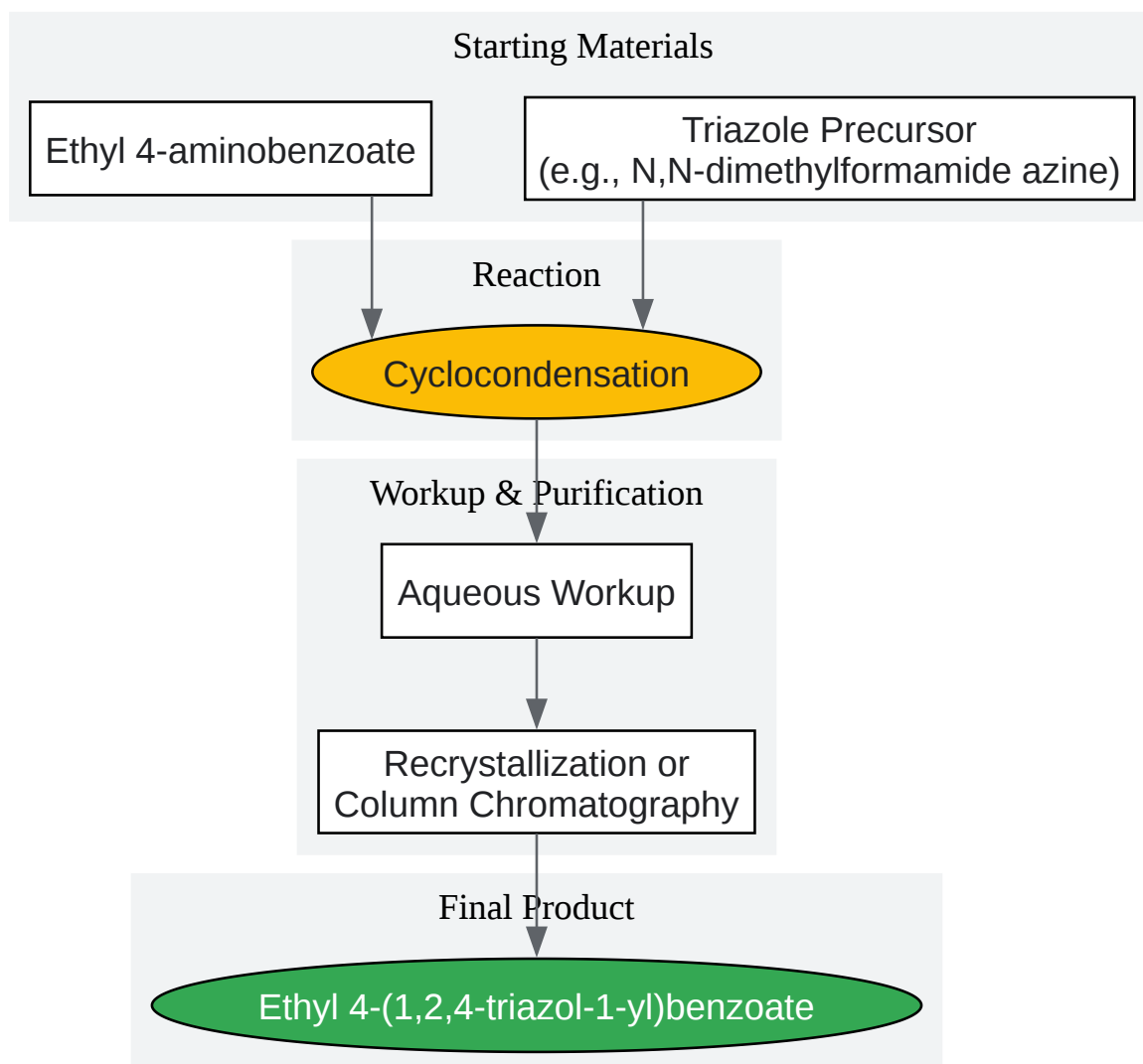
### General Synthesis of 1,2,4-Triazole Derivatives

While a specific, detailed protocol for the synthesis of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is not readily available in the searched literature, a general method for the synthesis of similar 1,2,4-triazole derivatives involves the reaction of a substituted aminobenzoate with a triazole precursor. For instance, a related compound was synthesized by heating Ethyl 2-(1-ethoxypropylidene)hydrazinecarboxylate with ethyl 4-aminobenzoate.[1]

A plausible synthetic route for **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** could involve the reaction of ethyl 4-aminobenzoate with a reagent that provides the 1,2,4-triazole ring system. One

common method is the reaction of an appropriate amidine or a related derivative with a hydrazine species.

Illustrative Synthetic Workflow:



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Caption: General synthetic workflow for 1,2,4-triazole derivatives.

## Characterization

The characterization of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** would typically involve a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be essential to confirm the presence and connectivity of the ethyl, benzoate, and triazole moieties.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl ( $\text{C}=\text{O}$ ) and the  $\text{C}=\text{N}$  and  $\text{N}-\text{N}$  bonds of the triazole ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

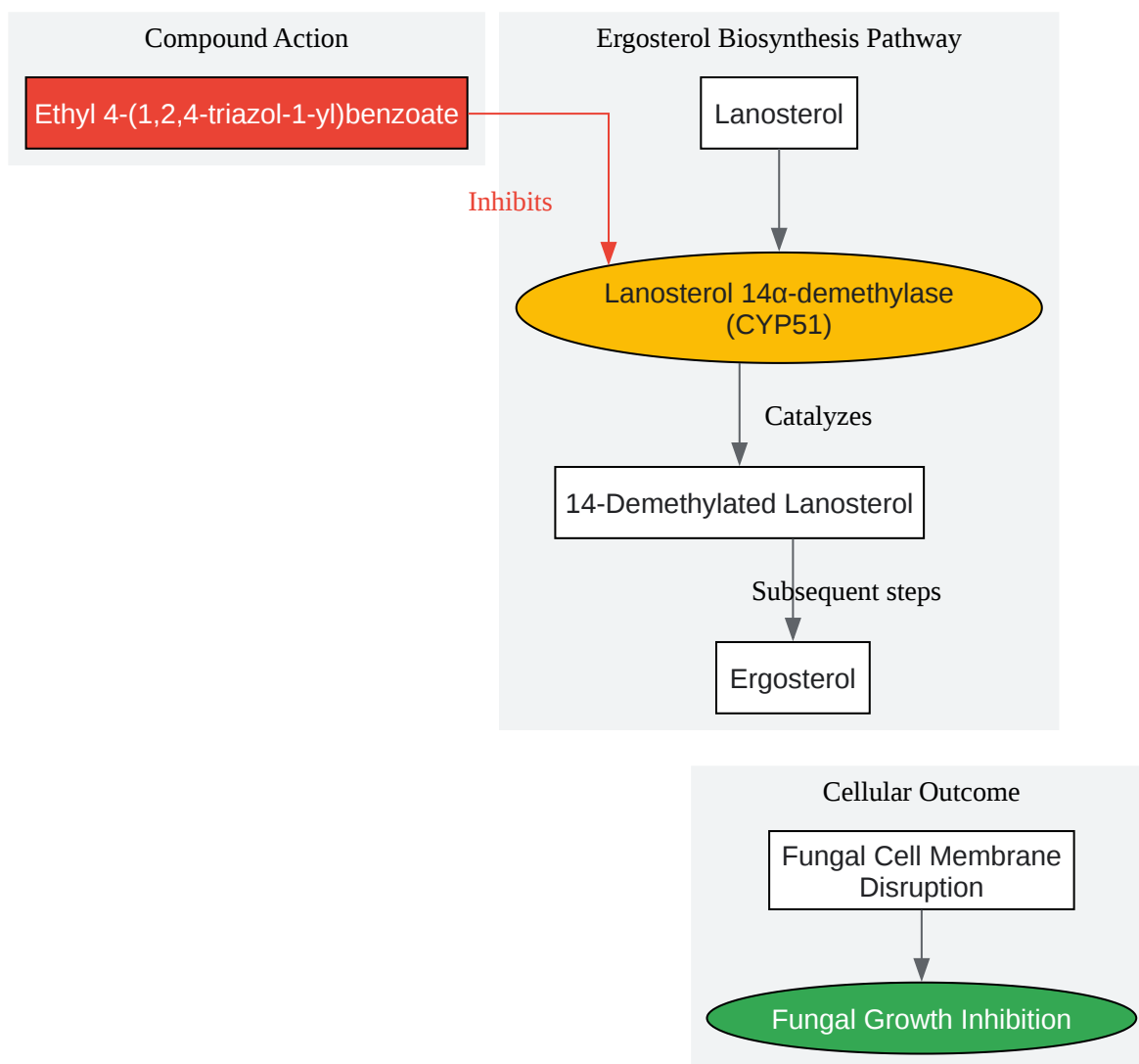
## Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of **Ethyl 4-(1,2,4-triazol-1-yl)benzoate** are not extensively documented. However, based on the well-established activities of the 1,2,4-triazole scaffold, several potential mechanisms can be inferred.

### Antifungal Activity: Inhibition of Lanosterol $14\alpha$ -Demethylase

A primary mechanism of action for many azole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol  $14\alpha$ -demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole ring is known to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Signaling Pathway for Antifungal Action:



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Caption: Postulated antifungal mechanism via CYP51 inhibition.

## Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms. One notable mechanism is the inhibition of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer.[1] The triazole moiety can interact with the heme iron of the aromatase enzyme, leading to its inhibition.[1] Studies on hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines, with some compounds inducing apoptosis.[2][4]

## Conclusion

**Ethyl 4-(1,2,4-triazol-1-yl)benzoate** is a compound of significant interest due to its inclusion of the versatile 1,2,4-triazole pharmacophore. While specific experimental data on its physical properties and biological activity are limited, its structural features suggest potential as an antifungal or anticancer agent, likely acting through the inhibition of key enzymes such as lanosterol 14 $\alpha$ -demethylase or aromatase. Further research is warranted to fully elucidate the physicochemical properties, develop optimized synthetic protocols, and comprehensively evaluate the biological activity and specific mechanisms of action of this compound. Such studies would be invaluable for its potential development as a therapeutic agent.

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